3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

Catalog No.
S2749044
CAS No.
2091699-63-5
M.F
C8H8O2
M. Wt
136.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

CAS Number

2091699-63-5

Product Name

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

IUPAC Name

3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C8H8O2

Molecular Weight

136.15

InChI

InChI=1S/C8H8O2/c1-2-7-3-8(4-7,5-7)6(9)10/h1H,3-5H2,(H,9,10)

InChI Key

SWXVUZAXPWUGDC-UHFFFAOYSA-N

SMILES

C#CC12CC(C1)(C2)C(=O)O

Solubility

not available

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound characterized by the molecular formula C8H8O2C_8H_8O_2 and a molecular weight of approximately 136.15 g/mol. This compound belongs to the bicyclo[1.1.1]pentane family, which is noted for its unique three-dimensional structure that contributes to interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane structure consists of three carbon atoms linked by single bonds, forming a cage-like configuration that enhances the stability of the compound .

  • Oxidation: The ethynyl group can be oxidized to yield various functional groups, such as carboxylic acids or ketones.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
  • Substitution: The ethynyl group can participate in substitution reactions, allowing for the formation of new compounds.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently employed.
  • Substitution: Halogens (e.g., bromine) or organometallic compounds are typically used for substitution reactions.

The outcomes of these reactions depend on the specific conditions and reagents utilized, leading to a variety of products that can be tailored for specific applications .

Research into the biological activity of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid indicates its potential as a therapeutic agent. Its derivatives are being studied for their ability to inhibit specific enzymes, making them candidates for drug development in areas such as oncology and infectious diseases. The unique structural characteristics of the bicyclo[1.1.1]pentane framework may enhance binding affinity and specificity towards biological targets, which is crucial for developing effective inhibitors .

Synthetic Routes

The synthesis of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves:

  • Photochemical Addition: A common method is the photochemical addition of propellane to diacetyl, followed by subsequent reactions that lead to the formation of the bicyclic structure.
  • Haloform Reaction: This reaction can also contribute to forming bicyclo[1.1.1]pentane derivatives.

Industrial Production Methods

While specific industrial methods for producing 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid are not extensively documented, large-scale synthesis often utilizes flow photo

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications across multiple fields:

  • Chemistry: Serves as a building block for creating more complex molecules.
  • Biology: Its derivatives are investigated for biological activity and as probes in biochemical research.
  • Medicine: Explored for potential therapeutic properties, particularly as enzyme inhibitors.
  • Industry: Used in developing new materials with enhanced stability and solubility characteristics .

The interaction studies involving 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid focus on its mechanism of action at the molecular level. The ethynyl group can engage in various chemical interactions, influencing enzyme activity or protein functions. The rigid three-dimensional structure provided by the bicyclo[1.1.1]pentane core may enhance binding specificity, making it a valuable candidate in drug design .

Several compounds share structural similarities with 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acidContains a cyclopropyl groupMay exhibit different reactivity due to ring strain
Bicyclo[2.2.2]octane-2-carboxylic acidDifferent bicyclic structureExhibits distinct physical properties
4-Ethynylbicyclo[2.2.2]octane-4-carboxylic acidSimilar ethynyl substitutionPotentially different biological activities due to structural variation

The uniqueness of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid lies in its specific bicyclic framework and functional groups, contributing to its distinct chemical reactivity and potential applications compared to similar compounds .

Molecular Geometry and Strain

Bicyclo[1.1.1]pentane derivatives are characterized by a bridged bicyclic framework consisting of three fused cyclobutane rings. This structure imposes significant strain energy (66.6 kcal/mol), which contributes to enhanced reactivity compared to linear or monocyclic alkanes. The bridgehead carbons exhibit unique bonding angles, with C-C-C angles compressed to approximately 60°, deviating sharply from the tetrahedral geometry of sp³-hybridized carbons. This distortion creates a rigid, three-dimensional scaffold that mimics the spatial arrangement of para-substituted benzene rings while avoiding planar aromaticity.

Synthetic Accessibility

The synthesis of bicyclo[1.1.1]pentane derivatives often begins with [1.1.1]propellane, a strained hydrocarbon that undergoes radical or photochemical reactions to form BCP cores. For example, in flow photochemical addition of propellane to diacetyl enables kilogram-scale production of bicyclo[1.1.1]pentane-1,3-diketone, a precursor to carboxylic acid derivatives. Subsequent haloform reactions or oxidative functionalization yield target molecules like 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid.

Physicochemical Properties

BCP derivatives exhibit improved solubility and metabolic stability compared to aromatic analogs. Molecular dynamics simulations reveal that the BCP scaffold reduces conformational flexibility while maintaining similar substituent exit vectors to benzene, making it ideal for optimizing drug-target interactions. For instance, the LogP value of 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid (0.87) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Photoredox-Catalyzed Radical Additions to [1.1.1]Propellane

Photoredox catalysis has revolutionized the synthesis of bicyclo[1.1.1]pentane derivatives by enabling radical-mediated ring-opening of [1.1.1]propellane. Under visible-light irradiation, photocatalysts such as iridium(III) or ruthenium(II) complexes generate alkyl radicals from organic halides, which subsequently add to the strained σ-bond of propellane. For example, Shi et al. demonstrated that alkyl iodides undergo single-electron transfer with Ir(ppy)₃ to yield radicals that insert into propellane, forming alkyl-substituted BCPs [4] [5]. This method achieves yields of 60–85% for primary and secondary alkyl groups, with exceptional functional group tolerance (Table 1).

Table 1: Photoredox-Catalyzed Synthesis of BCP Derivatives

SubstrateCatalystYield (%)Reference
Ethyl iodideIr(ppy)₃82 [4]
Cyclohexyl iodideRu(bpy)₃²⁺78 [5]
Benzyl bromideAcridinium65 [4]

A key advantage lies in the mild reaction conditions (room temperature, ambient pressure), which prevent decomposition of the sensitive propellane substrate [4]. Recent advancements include the use of flow reactors to enhance light penetration and scalability, though this remains underexplored for ethynyl-functionalized BCPs [4].

Copper-Catalyzed Ring-Opening Strategies

Copper catalysis offers a complementary approach to BCP synthesis by facilitating nucleophilic ring-opening of propellane. Della and Taylor pioneered this field with copper-mediated diazo-transfer reactions, converting bicyclo[1.1.1]pentane carboxylic acids to azides [2]. Subsequent work by Shi et al. employed copper(I) iodide to catalyze the coupling of propellane with terminal alkynes, yielding ethynyl-BCP derivatives in 70–90% yields [5]. The mechanism involves oxidative addition of the alkyne to Cu(I), followed by σ-bond insertion into propellane and reductive elimination (Figure 1) [5].

Figure 1: Proposed Copper-Catalyzed Mechanism
$$
\text{Cu(I)} + \text{RC≡CH} \rightarrow \text{RC≡CCu} \xrightarrow{\text{Propellane}} \text{BCP-C≡CR} + \text{Cu(0)}
$$

This method excels in introducing ethynyl groups directly but requires anhydrous conditions and inert atmospheres to prevent copper oxidation [5].

Multi-Component Reaction Systems for Alkyl-Alkynyl Functionalization

Synergistic photoredox and copper catalysis enables three-component reactions for simultaneous alkyl-alkynyl functionalization. In a landmark study, alkyl halides, propellane, and trimethylsilylacetylene were combined under Ir(ppy)₃ and CuI catalysis to produce alkyl-alkynyl-BCPs in one pot [5]. The photoredox cycle generates alkyl radicals, which add to propellane, while copper activates the alkyne for subsequent coupling (Table 2).

Table 2: Multi-Component Reaction Optimization

Alkyl HalideAlkyne SourceYield (%)
1-IodohexaneTMS-acetylene75
2-BromooctaneEthynylmagnesium68
Benzyl chloridePropargyl alcohol62

This strategy circumvents the need for pre-functionalized BCP intermediates, streamlining access to complex architectures [5].

Scalable Flow Chemistry Approaches for Kilogram-Scale Production

While batch methods dominate BCP synthesis, continuous flow systems show promise for large-scale manufacturing. Photoredox reactions benefit particularly from flow reactors, which enhance photon flux and heat transfer. For instance, a tubular reactor with LED arrays achieved 90% conversion of propellane to ethyl-BCP-carboxylic acid at a 1 kg/day throughput [4]. Key parameters include residence time (10–30 min), catalyst concentration (0.5–1 mol%), and solvent choice (acetonitrile/water mixtures) [4]. Challenges remain in handling gaseous byproducts (e.g., H₂) and ensuring consistent propellane feed rates.

Post-Synthetic Modifications of Bicyclo[1.1.1]pentane Intermediates

The carboxylic acid moiety in 3-ethynyl-BCP derivatives serves as a handle for diversification. Della and Taylor’s work exemplifies this: treatment with thionyl chloride converts the acid to an acyl chloride, which reacts with amines to form amides [2]. Alternatively, decarboxylative alkynylation using Ohira–Bestmann reagent installs terminal alkynes without pre-activation (Figure 2) [2] [6].

Figure 2: Post-Synthetic Alkynylation
$$
\text{BCP-COOH} \xrightarrow{\text{DMAP, DMF}} \text{BCP-C≡CH} + \text{CO}₂
$$

Recent advances include nickel-catalyzed cross-couplings to introduce aryl and heteroaryl groups, expanding the utility of BCP scaffolds in drug discovery [6].

The X-ray crystallographic analysis of bicyclo[1.1.1]pentane derivatives provides fundamental insights into the three-dimensional structure and bridgehead substitution patterns of these highly strained molecular systems. Crystallographic studies of related bicyclo[1.1.1]pentane derivatives have revealed critical structural parameters that define the geometric constraints and electronic properties of the bicyclic cage [1] [2] [3].

The bicyclo[1.1.1]pentane core exhibits a characteristic bridgehead carbon-carbon distance (C1-C3) ranging from 1.845 to 1.890 angstroms, depending on the nature of the substituents attached to the bridgehead positions [1] . This interbridgehead distance represents one of the most distinctive structural features of the bicyclo[1.1.1]pentane framework and is significantly influenced by electronic effects of the substituents. Electron-withdrawing groups, such as carboxylic acid functionalities, tend to reduce this distance due to enhanced orbital overlap and stabilization of the cage structure [5].

The individual carbon-carbon bond lengths within the bicyclo[1.1.1]pentane cage typically range from 1.52 to 1.55 angstroms for the cage bonds and 1.53 to 1.56 angstroms for the bridge bonds [1]. These values are consistent with normal carbon-carbon single bond lengths but exhibit slight elongation due to the inherent strain within the bicyclic system. The bond angles at the bridgehead positions are highly distorted from tetrahedral geometry, typically measuring between 58 and 62 degrees for the C1-C2-C3 angle [1].

Crystallographic analysis of 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid derivatives would be expected to show specific structural features arising from the presence of both ethynyl and carboxylic acid substituents. The ethynyl group introduces additional geometric constraints and electronic effects that influence the overall molecular conformation. The linear geometry of the ethynyl group (C≡C-H angle approximately 180°) provides a well-defined vector extending from the bicyclic cage, while the carboxylic acid group can participate in intermolecular hydrogen bonding interactions that influence crystal packing arrangements [6] [7].

The crystal systems most commonly observed for bicyclo[1.1.1]pentane derivatives are triclinic and monoclinic, with space groups P-1 and P21/c being frequently encountered [7]. The low symmetry of these crystal systems reflects the inherent structural complexity and reduced symmetry of the substituted bicyclic framework. High-quality crystal structures with resolutions between 0.8 and 1.2 angstroms are typically achievable, allowing for precise determination of bond lengths, angles, and intermolecular interactions [7].

Structural ParameterTypical ValuesObservations
C1-C3 Distance1.845-1.890 ÅShorter with EWG substituents
C-C Bond Lengths (cage)1.52-1.55 ÅTypical C-C single bonds
C-C Bond Lengths (bridge)1.53-1.56 ÅSlightly elongated due to strain
Bond Angles (C1-C2-C3)58-62°Highly strained angles
Torsion Angles0-5°Nearly planar cage
Crystal SystemTriclinic/MonoclinicLow symmetry common
Space Group (common)P-1, P21/cCentrosymmetric space groups
Resolution (Å)0.8-1.2High-quality structures possible

Nuclear Magnetic Resonance Spectroscopic Analysis of Strain-Induced Chemical Shifts

Nuclear magnetic resonance spectroscopy provides invaluable information about the electronic environment and molecular dynamics of bicyclo[1.1.1]pentane derivatives, with chemical shifts that are strongly influenced by the inherent strain within the bicyclic framework [8] [9] [10]. The unique electronic structure of the bicyclo[1.1.1]pentane cage results in characteristic chemical shift patterns that differ significantly from those observed in unstrained cyclic and acyclic systems.

The carbon-13 nuclear magnetic resonance spectrum of bicyclo[1.1.1]pentane derivatives exhibits distinctive chemical shifts for the bridgehead and bridge carbon atoms [10]. The bridgehead carbons (C1 and C3) typically appear in the range of 29.6 to 30.8 parts per million, while the bridge carbons (C2, C4, and C5) resonate at higher field positions between 56 and 59 parts per million [10]. These chemical shift values reflect the unique hybridization and electronic environment within the strained bicyclic system.

The high degree of s-character in the bridgehead carbon orbitals, resulting from the constrained geometry of the bicyclic framework, contributes to the characteristic downfield shift of the bridgehead carbon signals [9]. This electronic feature is a direct consequence of the molecular strain and the resulting orbital rehybridization that occurs to accommodate the geometric constraints of the bicyclo[1.1.1]pentane structure.

For 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid, the presence of the ethynyl group introduces additional characteristic carbon signals. The ethynyl carbons typically appear in distinct regions of the carbon-13 spectrum, with the internal ethynyl carbon (directly attached to the bicyclic cage) appearing around 85-90 parts per million and the terminal ethynyl carbon resonating at approximately 70-75 parts per million [11]. The carboxyl carbon of the carboxylic acid functionality appears in the typical carbonyl region between 175 and 185 parts per million [12].

Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns for the bicyclo[1.1.1]pentane framework [9]. The bridgehead protons typically appear as singlets in the range of 2.3 to 2.8 parts per million, while the bridge protons resonate at slightly higher field positions between 1.9 and 2.4 parts per million [9]. The terminal ethynyl proton of the ethynyl group produces a characteristic singlet around 2.4 to 2.6 parts per million, which is diagnostic for terminal alkyne functionality [11] [13].

The multiplicity patterns observed in proton nuclear magnetic resonance spectra of bicyclo[1.1.1]pentane derivatives are simplified due to the high symmetry and rigid structure of the bicyclic framework. The equivalence of protons within each structural environment (bridgehead versus bridge positions) results in sharp, well-resolved signals that facilitate structural assignment and purity analysis [9].

Position¹³C NMR (δ ppm)¹H NMR (δ ppm)Multiplicity
Bridgehead C(1)/C(3)29.6-30.8N/AN/A
Bridge carbons C(2)/C(4)/C(5)56-59N/AN/A
Bridgehead protonsN/A2.3-2.8s
Bridge protonsN/A1.9-2.4s
Ethynyl carbon (C≡C)~85-90N/AN/A
Terminal ethynyl carbon~70-75N/AN/A
Carboxyl carbon (C=O)175-185N/AN/A
Ethynyl proton (≡C-H)N/A2.4-2.6s

Density Functional Theory Calculations of Bond Strain and Reactivity Landscapes

Density functional theory calculations have provided profound insights into the electronic structure, bond strain distribution, and reactivity patterns of bicyclo[1.1.1]pentane derivatives [14] [15] [16]. These computational studies have been essential for understanding the unique properties of this highly strained molecular framework and predicting the behavior of substituted derivatives such as 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid.

The choice of computational methodology is critical for accurate modeling of bicyclo[1.1.1]pentane systems. Commonly employed basis sets include 6-31G*, correlation-consistent polarized valence double-zeta (cc-pVDZ), and def2-TZVP, with hybrid functionals such as B3LYP, M06-2X, and range-separated functionals like ωB97X-D providing reliable results for geometric optimization and energy calculations [14] [15] [17]. These computational approaches have been validated against experimental crystallographic data and spectroscopic measurements.

The strain energy of the bicyclo[1.1.1]pentane framework is calculated to be approximately 65-70 kilocalories per mole, representing a significant departure from unstrained hydrocarbons [15]. This strain energy arises primarily from the forced geometric constraints that distort bond angles and orbital overlap patterns throughout the bicyclic structure. The C1-C3 interbridgehead distance calculated by density functional theory methods typically falls within the range of 1.845 to 1.890 angstroms, consistent with experimental X-ray crystallographic measurements [16].

Electronic structure analysis reveals that the bridgehead carbons exhibit high s-character in their hybrid orbitals, a consequence of the geometric constraints imposed by the bicyclic framework [18]. Natural bond orbital analysis indicates sp²-sp³ hybridization with enhanced s-character, which contributes to the characteristic chemical shifts observed in nuclear magnetic resonance spectroscopy [18]. This unusual hybridization pattern is directly related to the molecular strain and influences both the chemical reactivity and spectroscopic properties of the system.

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap for bicyclo[1.1.1]pentane derivatives typically ranges from 6 to 8 electron volts, calculated using time-dependent density functional theory methods [14]. This relatively large energy gap reflects the saturated nature of the bicyclic framework and contributes to the chemical stability of the core structure under normal conditions.

Computational analysis of 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid would reveal the influence of both electron-withdrawing substituents on the electronic structure and reactivity of the bicyclic cage [16]. The ethynyl group provides π-electron density that can interact with the cage orbitals through hyperconjugative effects, while the carboxylic acid group exerts inductive electron-withdrawing effects that stabilize the framework and reduce the interbridgehead distance [16].

Reactivity landscape analysis using density functional theory methods has elucidated the mechanisms of addition reactions to the bicyclo[1.1.1]pentane framework [14] [15]. The calculations reveal that the characteristic "omniphilic" reactivity of propellane precursors and the subsequent formation of bicyclo[1.1.1]pentane derivatives involves σ-π delocalization effects rather than simple strain relief mechanisms [14]. These computational insights have been crucial for understanding and predicting the synthetic accessibility and chemical behavior of substituted bicyclo[1.1.1]pentane derivatives.

ParameterValue/RangeMethod/Reference
Typical Basis Set6-31G*, cc-pVDZ, def2-TZVPStandard DFT calculations
Common FunctionalsB3LYP, M06-2X, ωB97X-DHybrid and range-separated functionals
C1-C3 Distance (Å)1.845-1.890X-ray and computational
Strain Energy (kcal/mol)65-70Strain energy calculations
Bond Angles (C-C-C)~60°Computational geometry
Hybridization (bridgehead)sp²-sp³ (high s-character)Natural bond orbital analysis
HOMO-LUMO Gap (eV)6-8Time-dependent DFT
Dipole Moment (D)1-3DFT dipole calculations

Infrared Spectroscopy of Ethynyl-Carboxylic Acid Interactions

Infrared spectroscopy provides detailed information about the vibrational modes and intermolecular interactions present in 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid [19] [20] [12]. The combination of ethynyl and carboxylic acid functionalities results in characteristic absorption bands that can be used for structural identification and analysis of hydrogen bonding interactions.

The terminal alkyne functionality exhibits characteristic infrared absorption bands that are diagnostic for the presence of the ethynyl group [11] [13]. The carbon-carbon triple bond stretch appears as a weak to medium intensity band in the range of 2100 to 2260 wavenumbers, which is characteristic of terminal alkynes [11]. This absorption is typically weaker than other functional group absorptions due to the relatively small change in dipole moment during the stretching vibration.

The terminal alkyne carbon-hydrogen stretch produces a strong, sharp absorption band between 3270 and 3330 wavenumbers [11] [13]. This peak is highly diagnostic for terminal alkyne functionality and provides unambiguous identification of the ethynyl group. The sharpness and intensity of this absorption make it easily distinguishable from other carbon-hydrogen stretching modes in the molecule.

The carboxylic acid functionality contributes several characteristic absorption bands to the infrared spectrum [20] [12]. The carbonyl stretch of the carboxylic acid group appears as a strong absorption band, with the exact position depending on the hydrogen bonding state of the molecule. Free carboxylic acid groups exhibit carbonyl stretching frequencies around 1760 wavenumbers, while hydrogen-bonded dimeric forms show this absorption at lower frequencies between 1700 and 1710 wavenumbers [20] [21].

The carboxylic acid hydroxyl group produces a characteristically broad absorption band extending from 2500 to 3300 wavenumbers [20] [12]. This broad absorption results from extensive hydrogen bonding interactions between carboxylic acid molecules, leading to a distribution of hydrogen bond strengths and corresponding vibrational frequencies [22]. The breadth of this absorption is diagnostic for carboxylic acid functionality and distinguishes it from other hydroxyl-containing functional groups.

Additional vibrational modes associated with the ethynyl and carboxylic acid functionalities include the alkyne carbon-hydrogen bending vibration appearing between 610 and 700 wavenumbers, and various carboxylic acid deformation modes in the fingerprint region [11] [12]. The carbon-oxygen stretch of the carboxylic acid group typically appears between 1000 and 1300 wavenumbers, although this absorption can overlap with other vibrational modes in complex molecules [12].

The combination of ethynyl and carboxylic acid functionalities in 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid may lead to intramolecular or intermolecular interactions that influence the vibrational frequencies and intensities [6] [23]. The rigid bicyclo[1.1.1]pentane framework constrains the relative positioning of these functional groups, potentially leading to specific interaction patterns that could be detected through careful infrared spectroscopic analysis.

Hydrogen bonding interactions involving the carboxylic acid group can significantly influence the infrared spectrum, with the strength of hydrogen bonding affecting both the frequency and intensity of the relevant vibrational modes [23] [24]. The formation of carboxylic acid dimers through intermolecular hydrogen bonding would result in characteristic frequency shifts and intensity changes that can be used to study the association behavior of the compound in different solvents and concentrations [22].

Functional GroupFrequency Range (cm⁻¹)IntensityNotes
Terminal alkyne C≡C stretch2100-2260Weak-MediumCharacteristic of terminal alkynes
Terminal alkyne C-H stretch3270-3330StrongSharp, diagnostic peak
Carboxylic acid C=O stretch (monomer)1760StrongFree carboxylic acid
Carboxylic acid C=O stretch (dimer)1700-1710StrongHydrogen-bonded dimers
Carboxylic acid O-H stretch (broad)2500-3300Broad, MediumVery broad absorption
Carboxylic acid C-O stretch1000-1300Medium-StrongVariable position
Alkyne C-H bending610-700MediumOut-of-plane bending
Carboxylic acid O-H bending1300-1400MediumIn-plane bending

XLogP3

0.6

Dates

Last modified: 04-14-2024

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